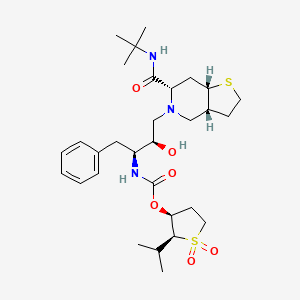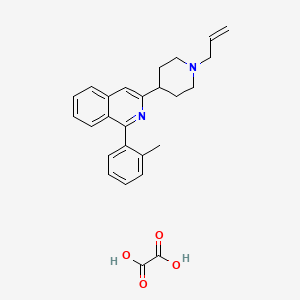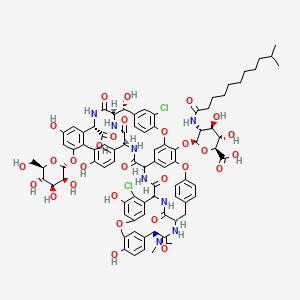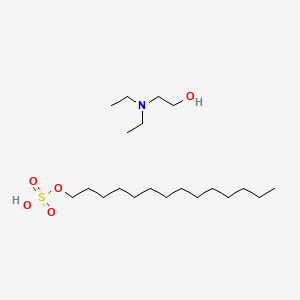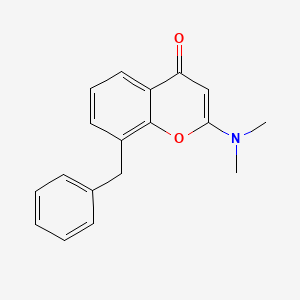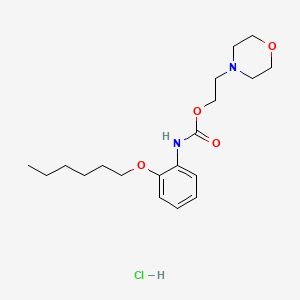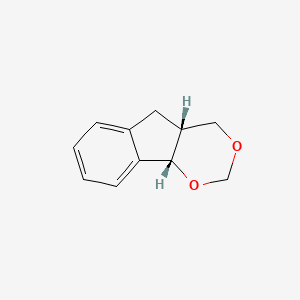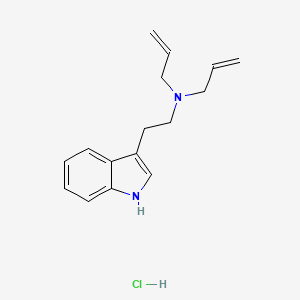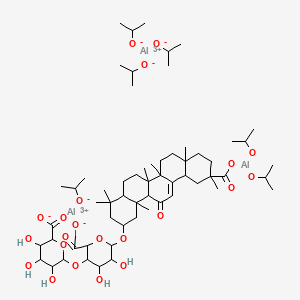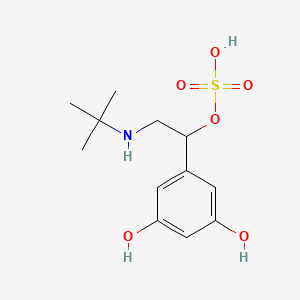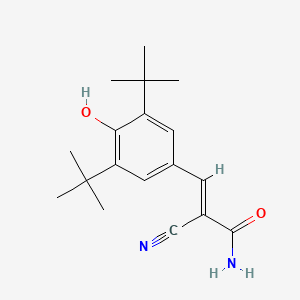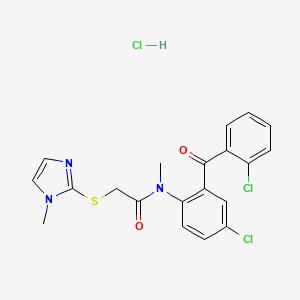
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imidazole ring, and a thioether linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.
Coupling with 4-Chloroaniline: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline to form N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide.
Introduction of the Imidazole Ring:
Formation of the Thioether Linkage: Finally, the thioether linkage is introduced by reacting the intermediate with a suitable thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving thioether and imidazole functionalities.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-: Lacks the 2-chlorobenzoyl group.
Acetamide, N-(2-chlorobenzoyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-: Lacks the 4-chloroaniline moiety.
Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1H-imidazol-2-yl)thio)-: Lacks the methyl group on the imidazole ring.
Uniqueness
The uniqueness of Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-methyl-2-((1-methyl-1H-imidazol-2-yl)thio)-, monohydrochloride lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the chlorobenzoyl and imidazole moieties, along with the thioether linkage, makes it distinct from other similar compounds.
特性
CAS番号 |
128433-24-9 |
|---|---|
分子式 |
C20H18Cl3N3O2S |
分子量 |
470.8 g/mol |
IUPAC名 |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N-methyl-2-(1-methylimidazol-2-yl)sulfanylacetamide;hydrochloride |
InChI |
InChI=1S/C20H17Cl2N3O2S.ClH/c1-24-10-9-23-20(24)28-12-18(26)25(2)17-8-7-13(21)11-15(17)19(27)14-5-3-4-6-16(14)22;/h3-11H,12H2,1-2H3;1H |
InChIキー |
DLMGUZVKBCXRGM-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SCC(=O)N(C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


